3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid

Medicinal Chemistry Drug Discovery Physicochemical Profiling

3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid (CAS 1261901-06-7), also named 3'-cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid, is a biaryl carboxylic acid building block (C₁₅H₈F₃NO₂, MW 291.22 g/mol) featuring a 3-cyanophenyl substituent and a 5-trifluoromethyl group on a benzoic acid core. It is classified as a research chemical with reported computed properties including a LogP of 3.94 and a topological polar surface area (tPSA) of 61.09 Ų, positioning it within a favorable physicochemical space for lead-like molecule design.

Molecular Formula C15H8F3NO2
Molecular Weight 291.22 g/mol
CAS No. 1261901-06-7
Cat. No. B6396599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid
CAS1261901-06-7
Molecular FormulaC15H8F3NO2
Molecular Weight291.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C#N
InChIInChI=1S/C15H8F3NO2/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-2-9(4-10)8-19/h1-7H,(H,20,21)
InChIKeyACBSHFKRNDOJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid (CAS 1261901-06-7): Sourcing and Baseline Characterization Guide


3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid (CAS 1261901-06-7), also named 3'-cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid, is a biaryl carboxylic acid building block (C₁₅H₈F₃NO₂, MW 291.22 g/mol) featuring a 3-cyanophenyl substituent and a 5-trifluoromethyl group on a benzoic acid core . It is classified as a research chemical with reported computed properties including a LogP of 3.94 and a topological polar surface area (tPSA) of 61.09 Ų, positioning it within a favorable physicochemical space for lead-like molecule design .

Why Generic Substitution Is Not Viable for 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic Acid in Research Procurement


This compound is a specific positional and functional group isomer within a family of cyanophenyl-trifluoromethyl benzoic acids. Regioisomeric analogs—such as 3-(4-cyanophenyl)-5-(trifluoromethyl)benzoic acid (identical MW but different cyanophenyl attachment) and 4-(2-cyanophenyl)-3-(trifluoromethyl)benzoic acid (different substitution pattern on the benzoic acid core) [1]—are chemically distinct entities that would yield different molecular geometries, electronic distributions, and pharmacophoric profiles if incorporated into a lead series. Similarly, the chloro-substituted analog 3-(4-chloro-3-cyanophenyl)-5-(trifluoromethyl)benzoic acid differs by approximately 34.4 g/mol (MW 325.67 vs. 291.22) and exhibits a higher computed LogP (4.60 vs. 3.94), likely altering membrane permeability and metabolic stability. Without rigorous head-to-head characterization, no generic substitution can preserve the specific structure-activity relationships intended by a research program.

Quantitative Differentiation Evidence for 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic Acid Against Structural Analogs


Physicochemical Profile Differentiation: LogP, tPSA, and MW Versus Closest Regioisomeric and Chloro Analogs

The compound's computed LogP (3.94) and tPSA (61.09 Ų) define a physicochemical profile distinguishable from its closest analogs. Compared to the chloro-substituted derivative 3-(4-chloro-3-cyanophenyl)-5-(trifluoromethyl)benzoic acid, which has a computed LogP of 4.60 and a MW of 325.67 g/mol (a difference of +0.66 LogP units and +34.45 g/mol), the target compound occupies a more favorable region of drug-like chemical space consistent with Lipinski and related oral druggability guidelines . The regioisomer 4-(2-cyanophenyl)-3-(trifluoromethyl)benzoic acid has a computed XLogP3-AA of 3.7, 0.24 units lower than the target compound, suggesting modest differences in lipophilicity that could influence protein binding and membrane partitioning in a biological assay context [1]. No experimental solubility, pKa, or melting point data were identified in the open literature for any of these compounds, representing a key data gap.

Medicinal Chemistry Drug Discovery Physicochemical Profiling Lead Optimization

Positional Isomer Differentiation: Meta-Cyano vs. Para-Cyano Substitution Pattern

3-(3-Cyanophenyl)-5-(trifluoromethyl)benzoic acid bears the cyano group at the meta position of the pendant phenyl ring, as distinct from its para-substituted regioisomer 3-(4-cyanophenyl)-5-(trifluoromethyl)benzoic acid (CAS 1160262-76-9). Both compounds share the identical molecular formula (C₁₅H₈F₃NO₂) and identical computed PSA and LogP values (PSA 61.09 Ų, LogP 3.94), rendering them indistinguishable by bulk physicochemical descriptors . However, the distinct vector of the cyano group in the meta position alters the molecule's electrostatic potential surface and hydrogen-bond acceptor geometry. In published SAR studies of cyanophenyl-containing bioactive molecules (e.g., HIV NNRTIs, CB1R ligands), the position of the cyano substituent has been shown to critically modulate target binding affinity [1].

Structure-Activity Relationship (SAR) Isomer Purity Medicinal Chemistry

Synthetic Tractability: Suzuki-Miyaura Coupling Compatibility Advantage

The synthesis of 3-(3-cyanophenyl)-5-trifluoromethylbenzoic acid employs a modular Suzuki-Miyaura coupling strategy that enables late-stage diversification: the biaryl bond is formed via palladium-catalyzed cross-coupling of a pre-functionalized aryl halide with an organoboron reagent [1]. This convergent approach permits independent variation of the cyanophenyl and trifluoromethyl-benzoic acid fragments, a synthetic advantage over compounds requiring linear, multi-step construction where the trifluoromethyl and cyano groups must be introduced sequentially with protecting group manipulations . While the para-cyano regioisomer shares this synthetic route, the chloro-substituted analog (CAS 1261909-15-2) introduces an additional halogen handle that may complicate downstream coupling selectivity.

Synthetic Chemistry Suzuki-Miyaura Coupling Building Block Parallel Synthesis

Absence of Bioactivity Annotation as a Differentiation Signal for Novel Target Screening

As of 2026, this compound carries no biological activity annotations in major public databases including PubChem BioAssay, ChEMBL, and BindingDB [1][2]. In contrast, related cyanophenyl-containing fragments and elaborated structures have reported activities against diverse targets: HIV-1 reverse transcriptase (NNRTI), cannabinoid-1 receptor (CB1R), farnesyltransferase/geranylgeranyltransferase-I (FPTase/GGPTase-I IC₅₀ = 2 nM and 95 nM respectively for a cyanophenyl-bearing lead compound), and morbillivirus-induced membrane fusion (IC₅₀ in the low μM range) [3][4]. The absence of pre-existing annotation for the target compound makes it particularly valuable for novel target screening campaigns where intellectual property freedom-to-operate and the absence of prior art are critical selection criteria.

Chemical Biology Phenotypic Screening Fragment-Based Drug Discovery Novel Chemical Space

Recommended Application Scenarios for 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic Acid Based on Comparative Evidence


Medicinal Chemistry Lead Generation: Biaryl Carboxylic Acid Scaffold for Fragment Growing and Library Synthesis

The compound's convergent Suzuki-Miyaura synthetic accessibility [1] combined with a drug-like LogP of 3.94 and moderate tPSA [2] positions it as a versatile carboxylic acid building block for amide, ester, or heterocycle coupling. Its 3-cyanophenyl pharmacophore, a motif validated in HIV NNRTI and CB1R ligand programs [3], offers an attractive starting point for fragment growing into kinase, GPCR, or nuclear receptor targets where biaryl carboxylic acids are privileged scaffolds. The meta-cyano substitution pattern provides a distinct hydrogen-bond acceptor geometry not accessible with para-cyano isomers .

Novel Target Screening and Phenotypic Assays: Intellectual Property-Safe Chemical Matter

With no bioactivity annotations in major public databases as of 2026 [1], this compound represents genuinely novel chemical space for phenotypic screening libraries. This absence of prior annotation is strategically valuable for organizations seeking to build proprietary screening collections free from third-party composition-of-matter patent claims—a documented advantage of early procurement of unannotated scaffolds before they enter broader commercial distribution.

Materials Science: Cyanobiphenyl Liquid Crystal Intermediate Development

Cyanobiphenyl derivatives are among the most widely studied liquid crystal cores due to their high dielectric anisotropy and favorable mesophase behavior. The target compound's 3'-cyano-5-trifluoromethyl-biphenyl-3-carboxylic acid architecture incorporates both a cyano group for dielectric anisotropy and a trifluoromethyl group for enhanced thermal and chemical stability, features sought in patent literature for advanced liquid crystal compositions [2]. The carboxylic acid handle enables further functionalization into esters or other mesogenic linking groups.

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